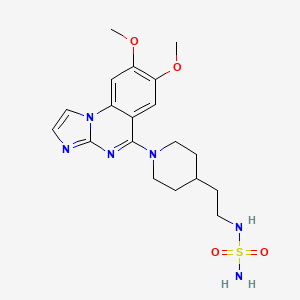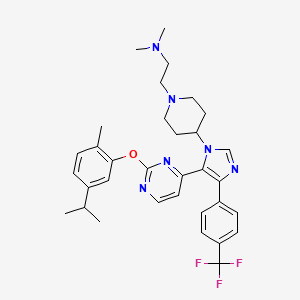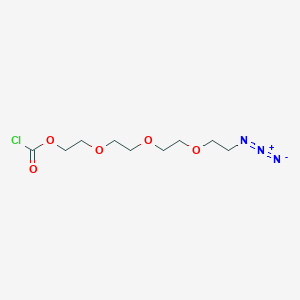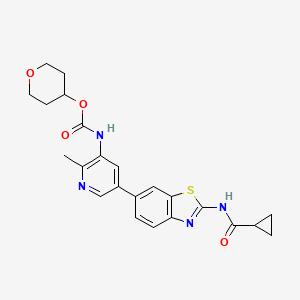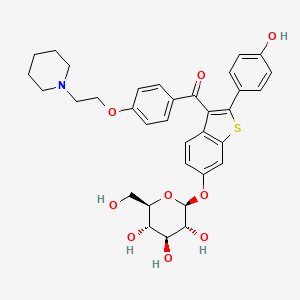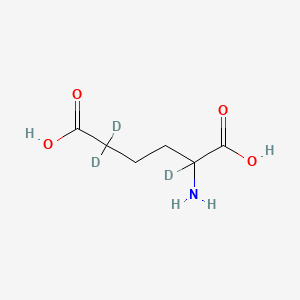
Rsk-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rsk-IN-1: is a potent and selective inhibitor of the ribosomal S6 kinase (RSK) family, specifically targeting the phosphorylation of Y-box binding protein 1 (YB-1). This compound has shown significant anti-tumor effects and is primarily used in scientific research to study the role of RSK in various cellular processes and diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rsk-IN-1 involves multiple steps, starting with the preparation of the core biaryl pyridine structure. The key steps include:
Suzuki Coupling Reaction: This reaction involves the coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst and a base.
Nitration and Reduction: The nitro group is introduced into the aromatic ring, followed by reduction to form the corresponding amine.
Amidation: The amine is then reacted with an appropriate acid chloride to form the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Rsk-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify functional groups within the molecule.
Substitution: Halogenated derivatives of this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
Rsk-IN-1 has a wide range of applications in scientific research, including:
Cancer Research: this compound is used to study the role of RSK in cancer cell proliferation, survival, and metastasis.
Neurodegenerative Diseases: The compound is being investigated for its potential to modulate signaling pathways involved in neurodegenerative diseases.
Inflammation: this compound is used to explore the role of RSK in inflammatory responses and its potential as an anti-inflammatory agent.
Cell Biology: Researchers use this compound to study the regulation of cell cycle, apoptosis, and other cellular processes mediated by RSK.
Mechanism of Action
Rsk-IN-1 exerts its effects by inhibiting the activity of ribosomal S6 kinase (RSK). RSK is a serine/threonine kinase that functions downstream of the Ras/Raf/MEK/ERK signaling pathway. Upon activation by extracellular stimuli, RSK phosphorylates various cytosolic and nuclear targets, regulating processes such as cell proliferation, survival, and motility .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Rsk-IN-1 is compared with other RSK inhibitors to highlight its uniqueness:
LJH685: Another potent RSK inhibitor that binds to the N-terminal kinase ATP-binding site of RSK2.
PMD-026: A pan-RSK inhibitor currently in clinical trials for metastatic breast cancer.
Uniqueness of this compound: this compound is unique due to its specific inhibition of YB-1 phosphorylation and its demonstrated anti-tumor effects. Its selectivity and potency make it a valuable tool for studying RSK-mediated signaling pathways and their role in various diseases .
Properties
Molecular Formula |
C22H17NO2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[4-(4-methylnaphthalen-1-yl)pyridin-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C22H17NO2/c1-14-6-8-18(17-5-3-2-4-16(14)17)19-10-11-23-13-20(19)15-7-9-21(24)22(25)12-15/h2-13,24-25H,1H3 |
InChI Key |
BYGBAJQOEZTVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=C(C=NC=C3)C4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


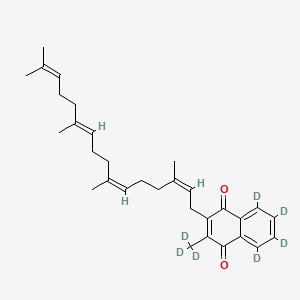
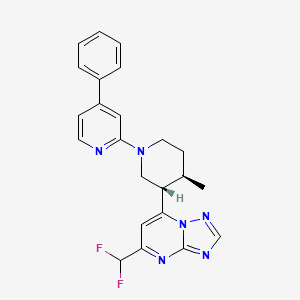
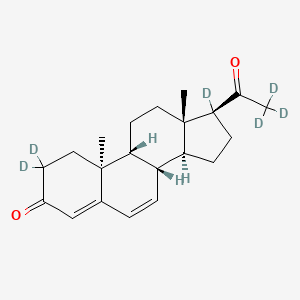
![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
